molecular formula C13H12N2O2 B3056761 4-(2-Phenylhydrazinyl)benzoic acid CAS No. 7400-25-1

4-(2-Phenylhydrazinyl)benzoic acid

Cat. No.: B3056761
CAS No.: 7400-25-1
M. Wt: 228.25 g/mol
InChI Key: BNCKOLYTMSRHTH-UHFFFAOYSA-N
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Description

4-(2-Phenylhydrazinyl)benzoic acid: is an organic compound with the molecular formula C₁₃H₁₂N₂O₂ It consists of a benzoic acid moiety substituted at the para position with a phenylhydrazine group

Preparation Methods

Synthetic Routes and Reaction Conditions:

The preparation of 4-(2-Phenylhydrazinyl)benzoic acid typically involves the following steps:

Industrial Production Methods:

Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-(2-Phenylhydrazinyl)benzoic acid can undergo oxidation reactions, leading to the formation of corresponding azo compounds.

    Reduction: Reduction of the compound can yield hydrazine derivatives.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products:

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

Chemistry:

4-(2-Phenylhydrazinyl)benzoic acid is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments. Its ability to undergo diazotization makes it valuable in the preparation of azo dyes.

Biology and Medicine:

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents. Its structural features allow it to interact with biological targets, making it a candidate for drug design.

Industry:

The compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Phenylhydrazinyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The phenylhydrazine group can form hydrogen bonds and π-π interactions with active sites, modulating the activity of the target proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

    4-Hydrazinobenzoic acid: Lacks the phenyl group, making it less hydrophobic and potentially less bioactive.

    4-(4-Hydroxyphenyl)azo)benzoic acid: Contains an azo linkage, which imparts different electronic properties and reactivity.

    4-(2-Hydroxyphenyl)benzoic acid: The hydroxyl group alters its hydrogen bonding capability and solubility.

Uniqueness:

4-(2-Phenylhydrazinyl)benzoic acid is unique due to the presence of both the phenylhydrazine and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and interact with biological targets makes it a versatile compound in research and industry.

Properties

IUPAC Name

4-(2-phenylhydrazinyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-13(17)10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9,14-15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCKOLYTMSRHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30289164
Record name 4-(2-phenylhydrazinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7400-25-1
Record name NSC59491
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59491
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-phenylhydrazinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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